3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCQ or NSC 748392 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of DCQ involves the inhibition of various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. DCQ inhibits DNA synthesis by interacting with topoisomerase II, which is an enzyme involved in DNA replication. DCQ also inhibits cell cycle progression by inducing cell cycle arrest at the G2/M phase. This leads to the accumulation of cells in the G2/M phase, which eventually undergo apoptosis. DCQ also inhibits protein synthesis by interacting with ribosomes, which are responsible for protein synthesis.
Biochemical and Physiological Effects
DCQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. DCQ also inhibits the growth of bacteria and fungi by disrupting their cell membranes. In addition, DCQ has been shown to have anti-angiogenic effects, which can be beneficial in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
DCQ has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. DCQ can also be easily synthesized using various methods. However, DCQ has some limitations, including its low water solubility, which can affect its bioavailability. DCQ can also be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DCQ, including the development of novel synthesis methods, the evaluation of its potential applications in other fields, and the investigation of its toxicity and side effects. DCQ can also be further studied for its potential applications in combination therapy with other drugs. In addition, the development of DCQ derivatives with improved bioavailability and efficacy can also be explored. Overall, DCQ has significant potential for various applications, and further research is needed to fully explore its potential.
Synthesemethoden
DCQ can be synthesized using various methods, including the reaction of 2,6-dichloroaniline with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization with formic acid. Another method involves the reaction of 2,6-dichloroaniline with 3-nitrobenzaldehyde in the presence of acetic acid and zinc dust, followed by cyclization with formic acid. These methods have been used to synthesize DCQ with high yields and purity.
Wissenschaftliche Forschungsanwendungen
DCQ has been studied extensively for its potential applications in various fields, including cancer treatment, inflammation, and microbial infections. In cancer treatment, DCQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, DCQ has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In microbial infections, DCQ has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-17-8-4-9-18(24)21(17)26-20(25-19-10-2-1-7-16(19)22(26)28)12-11-14-5-3-6-15(13-14)27(29)30/h1-13H/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQZUBOGFBLRKI-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.